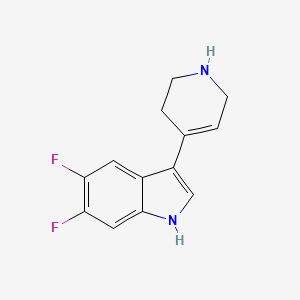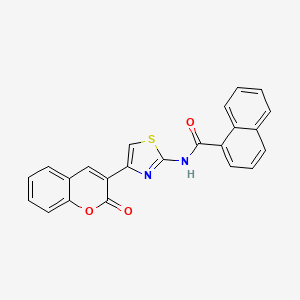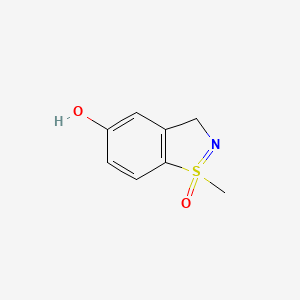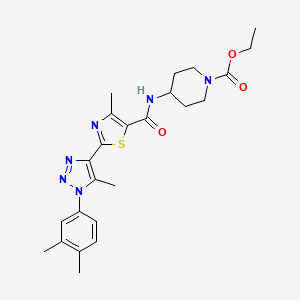![molecular formula C26H28ClN5O2S B2528207 1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-86-6](/img/structure/B2528207.png)
1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28ClN5O2S and its molecular weight is 510.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Several studies have explored the synthesis and evaluation of triazoloquinazoline derivatives for their potential antibacterial and antimicrobial properties. For instance, compounds incorporating triazoloquinazoline moieties have been tested for their effectiveness against various bacterial strains, demonstrating moderate to good antibacterial potency in some cases (Gineinah, 2001), (Özyanik et al., 2012). These findings suggest potential applications in developing new antibacterial agents.
Analgesic Activity
Research has also been conducted on the analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety, indicating that some synthesized compounds displayed significant analgesic effects (Saad et al., 2011). Such research highlights the potential application of triazoloquinazoline derivatives in pain management.
Antimicrobial and Antifungal Activities
The synthesis and antimicrobial evaluation of novel pyrido and thiazolo triazoloquinazolines have been reported, where some compounds exhibited promising antibacterial and antifungal activities (El‐Kazak & Ibrahim, 2013). This suggests their potential utility in addressing infectious diseases caused by bacteria and fungi.
Anticancer Properties
A study on the cytotoxicity of a triazoloquinazoline derivative on human cancer cell lines, including HeLa, indicated potential anticancer activities. The compound showed cytotoxic effects and induced morphological changes in HeLa cells, suggesting its application in cancer treatment (Ovádeková et al., 2005).
Chemical Synthesis and Characterization
Research has also focused on the synthesis and chemical characterization of triazoloquinazolines, providing foundational knowledge for further exploration of their applications. These studies contribute to understanding the chemical properties and reactivity of triazoloquinazoline derivatives, which is essential for their potential applications in various scientific fields (Al-Salahi, 2010).
Direcciones Futuras
The study of triazoloquinazolines and their derivatives is a promising area of research, given their potential biological activities . Future research could focus on exploring the synthesis of new derivatives, investigating their mechanisms of action, and evaluating their potential as therapeutic agents.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancer .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a disruption in the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, the compound disrupts the downstream signaling events, which include the activation of various transcription factors and the expression of genes involved in cell proliferation, survival, and angiogenesis .
Result of Action
The inhibition of c-Met and VEGFR-2 by the compound leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells that overexpress these kinases . This results in a reduction in tumor growth and potentially, tumor regression .
Análisis Bioquímico
Biochemical Properties
Triazoloquinazolines, including our compound of interest, are known to interact with a variety of enzymes and receptors in biological systems
Cellular Effects
Similar triazoloquinazoline derivatives have shown antiproliferative activities against various cancer cell lines .
Molecular Mechanism
Triazoloquinazolines are known to bind to various enzymes and receptors, which could lead to changes in gene expression and enzyme activity .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2S/c1-16(2)14-31-24(34)21-12-9-18(23(33)28-20-5-3-4-6-20)13-22(21)32-25(31)29-30-26(32)35-15-17-7-10-19(27)11-8-17/h7-13,16,20H,3-6,14-15H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOCLTQNKRSWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)
![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)


![6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid](/img/structure/B2528139.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)

